3-Fluoro-5-pyrrolidinophenylboronic acid
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Overview
Description
3-Fluoro-5-pyrrolidinophenylboronic acid: is a boronic acid derivative with the molecular formula C10H13BFNO2 and a molecular weight of 209.02 g/mol . This compound is known for its applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-pyrrolidinophenylboronic acid typically involves the reaction of 3-fluoro-5-iodophenylboronic acid with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-5-pyrrolidinophenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), organic solvent (e.g., THF, DMF), and heat.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reactants and conditions used. In Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
Chemistry: 3-Fluoro-5-pyrrolidinophenylboronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This makes it valuable in the synthesis of complex organic molecules and pharmaceuticals .
Biology and Medicine: In biological research, boronic acids are known for their ability to form reversible covalent bonds with diols, making them useful in the design of sensors and drug delivery systems. This compound can be used in the development of such systems .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and polymers. Its ability to participate in cross-coupling reactions makes it valuable in the production of specialty chemicals .
Mechanism of Action
The mechanism of action of 3-Fluoro-5-pyrrolidinophenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired biaryl product. The palladium catalyst is regenerated in the process .
Comparison with Similar Compounds
Phenylboronic acid: A simpler boronic acid used in similar coupling reactions.
(3-(Pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid: A related compound with a trifluoromethyl group instead of a fluoro group.
Uniqueness: 3-Fluoro-5-pyrrolidinophenylboronic acid is unique due to the presence of both a fluoro and a pyrrolidinyl group, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable building block in the synthesis of complex organic molecules .
Properties
IUPAC Name |
(3-fluoro-5-pyrrolidin-1-ylphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BFNO2/c12-9-5-8(11(14)15)6-10(7-9)13-3-1-2-4-13/h5-7,14-15H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSGIIGBIQODBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)N2CCCC2)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675221 |
Source
|
Record name | [3-Fluoro-5-(pyrrolidin-1-yl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217500-96-3 |
Source
|
Record name | B-[3-Fluoro-5-(1-pyrrolidinyl)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1217500-96-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-Fluoro-5-(pyrrolidin-1-yl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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